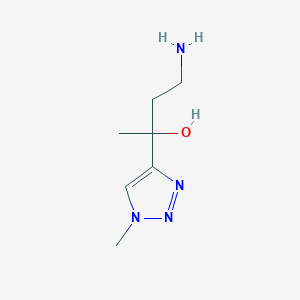
3-Cyclopropoxyisoquinolin-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropoxyisoquinolin-1-amine is a heterocyclic compound that belongs to the isoquinoline family Isoquinolines are nitrogen-containing heterocycles that are significant in various biological and chemical processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxyisoquinolin-1-amine can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzylamines with appropriate reagents. For instance, a palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with terminal acetylenes followed by a copper-catalyzed cyclization can yield isoquinoline derivatives . Another method involves the use of trifunctional aromatic ketones and primary amines under specific conditions .
Industrial Production Methods: Industrial production of isoquinoline derivatives often employs catalytic processes to enhance yield and efficiency. Methods such as microwave irradiation and green reaction protocols are also explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 3-Cyclopropoxyisoquinolin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the isoquinoline ring, especially at positions adjacent to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Isoquinoline N-oxide.
Reduction: Reduced isoquinoline derivatives.
Substitution: Various substituted isoquinoline compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Cyclopropoxyisoquinolin-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropoxyisoquinolin-1-amine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication in bacteria . This inhibition leads to the stabilization of enzyme-DNA complexes, ultimately causing bacterial cell death . The compound’s unique structure allows it to interact with these targets effectively, making it a potential candidate for antibacterial drug development.
Comparación Con Compuestos Similares
Quinoline: Another nitrogen-containing heterocycle with a benzene ring fused to a pyridine ring.
Isoquinoline: The parent compound of 3-Cyclopropoxyisoquinolin-1-amine, with similar chemical properties.
Uniqueness: this compound is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical reactivity and potential biological activities. This structural modification can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C12H12N2O |
|---|---|
Peso molecular |
200.24 g/mol |
Nombre IUPAC |
3-cyclopropyloxyisoquinolin-1-amine |
InChI |
InChI=1S/C12H12N2O/c13-12-10-4-2-1-3-8(10)7-11(14-12)15-9-5-6-9/h1-4,7,9H,5-6H2,(H2,13,14) |
Clave InChI |
QJEYRKXHHIWCLT-UHFFFAOYSA-N |
SMILES canónico |
C1CC1OC2=CC3=CC=CC=C3C(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dihydrate](/img/structure/B13190643.png)
![2-[5-(Propan-2-yl)-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B13190654.png)



![4-{[(benzyloxy)carbonyl]amino}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid](/img/structure/B13190676.png)

![2-Ethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13190684.png)



![3-Bromo-6-ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridine](/img/structure/B13190721.png)

